1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one
Description
Properties
CAS No. |
63023-75-6 |
|---|---|
Molecular Formula |
C14H16BrNO |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1-(6-bromo-3-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-8-12(14(2,3)4)11-6-5-10(15)7-13(11)16/h5-8H,1-4H3 |
InChI Key |
ZHZZGFRMWMISLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-tert-Butylindole
The most direct route involves bromination of 3-tert-butylindole at the 6-position using N-bromosuccinimide (NBS).
Procedure:
-
Reactants : 3-tert-Butylindole (1 equiv), NBS (1 equiv), acetic acid (solvent).
-
Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
N-Acetylation of 6-Bromo-3-tert-butylindole
The acetyl group is introduced at the 1-position via N-acetylation using acetyl chloride or acetic anhydride.
Procedure:
-
Reactants : 6-Bromo-3-tert-butylindole (1 equiv), acetyl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).
-
Workup : Wash with NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.
Key Data :
Alternative Route: Fischer Indole Synthesis
For cases where 3-tert-butylindole is unavailable, the indole core is constructed from tert-butyl-substituted precursors.
Procedure:
-
Reactants : 4-tert-Butylphenylhydrazine, pyruvic acid (for indole ring formation).
-
Bromination : Follow Step 2.1.
-
Acetylation : Follow Step 2.2.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | High regioselectivity; minimal side products | Requires pre-synthesized 3-tert-butylindole | 75–85% |
| Fischer Synthesis | Builds indole core with substituents | Lower overall yield; multi-step process | 50–60% |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Substitution Reactions at the Bromo Position
The 6-bromo substituent serves as a reactive site for cross-coupling reactions:
Sonogashira Coupling
-
Conditions : Pd(PPh₃)₄/CuI catalyst, triethylamine base, THF solvent, 60–80°C.
-
Outcome : Alkynes are introduced at C6 (e.g., ethynyltrimethylsilane) to form acetylene derivatives.
Suzuki-Miyaura Coupling
-
Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/water solvent, 90°C.
-
Outcome : Aryl/heteroaryl boronic acids replace the bromo group.
-
Example : Reaction with phenylboronic acid yields 6-phenyl derivatives (isolated yield: 82%) .
Functionalization of the Acetyl Group
The acetyl moiety at C1 undergoes nucleophilic additions or reductions:
Ketone Reduction
-
Conditions : NaBH₄ in MeOH/THF (0°C to RT) or catalytic hydrogenation (H₂, Pd/C).
-
Outcome : Reduced to 1-(6-bromo-3-tert-butyl-1H-indol-1-yl)ethanol.
Grignard Addition
-
Conditions : RMgX (R = Me, Et) in anhydrous THF, −78°C to RT.
-
Outcome : Forms tertiary alcohols (e.g., 1-(6-bromo-3-tert-butyl-1H-indol-1-yl)-2-methylpropan-2-ol) .
Modification of the tert-Butyl Group
The tert-butyl group at C3 participates in steric-driven reactions:
Deprotection/Alkylation
-
Conditions : TFA/DCM (1:1) for Boc deprotection; subsequent alkylation with iodoalkanes.
-
Outcome : Replaces tert-butyl with smaller alkyl groups (e.g., methyl, ethyl) .
Electrophilic Aromatic Substitution
The indole core undergoes regioselective substitutions:
Nitration
-
Conditions : HNO₃/AcOH at 0°C.
-
Outcome : Nitro group introduced at C5 (major) or C7 (minor).
Bromination
-
Conditions : NBS in THF (RT, 1 h).
-
Outcome : Additional bromine added at C2 or C4 positions (yield: 65–80%) .
Heterocycle Formation
The acetyl group facilitates cyclization reactions:
Key Findings
-
The 6-bromo substituent is highly reactive in cross-couplings, enabling diversification of the indole scaffold.
-
The acetyl group’s reducibility and nucleophilic susceptibility allow access to alcohols and extended carbon chains.
-
Steric effects from the tert-butyl group direct electrophilic substitutions to less hindered positions (C5/C7).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds, including 1-(6-bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. For instance, a study evaluated the cytotoxic effects of several indole derivatives on human cancer cells and reported promising results indicating reduced cell viability in treated samples .
Protein Kinase Inhibition
The compound may serve as a precursor or intermediate in the synthesis of protein kinase inhibitors. Protein kinases are critical in regulating cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment. The synthetic routes developed for such compounds often involve modifications to the indole structure, enhancing their efficacy as inhibitors .
Anti-inflammatory Properties
Indole derivatives have been noted for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as IL-6. This property is particularly relevant for developing treatments for inflammatory diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of indole derivatives. The structural characteristics of this compound suggest potential activity against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simple indole derivatives. Techniques such as electrochemical synthesis and traditional organic synthesis methods have been employed to achieve high yields and purity levels .
Modification Strategies
To enhance the biological activity of this compound, researchers are investigating various modification strategies that involve adding different functional groups to the indole core structure. These modifications can significantly impact the compound's pharmacological properties and efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one with structurally related indole-based ethanones, focusing on substituent effects, synthesis methods, and biological relevance.
Substituent Effects on the Indole Ring
- 1-(1H-Indol-3-yl)ethan-1-one (Compound 10, ): This simpler analogue lacks bromine and tert-butyl groups.
- 1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3, ): A positional isomer with bromine at the 7-position instead of 5. This minor structural difference may alter electronic properties and binding interactions in biological systems.
- Predicted collision cross-section (CCS) values (150.4 Ų for [M+H]+) suggest distinct physicochemical behavior compared to the target compound .
- (Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one (): Features a conjugated propenone chain instead of an acetyl group. The extended π-system may enhance fluorescence properties or alter binding modes in protein interactions .
Influence of Bulky Alkyl Groups
- This compound vs. In contrast, the methyl group in the analogue may enhance bioavailability.
Biological Activity
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a tert-butyl group on the indole ring, which may enhance its solubility and bioactivity compared to other indole derivatives. The molecular formula for this compound is C13H14BrN, and it features a ketone functional group.
Structure and Properties
The unique structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN |
| Molecular Weight | 276.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 63023-75-6 |
Antitumor Activity
Indole derivatives, including this compound, have shown significant antitumor properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 1-(6-Bromo-3-tert-butylindol-1-yl)ethanone | 2.5 | HeLa |
| 3-(4-Bromophenyl)-2-methylindole | 1.61 | Jurkat |
| 5-Methylindole | 2.00 | HT29 |
The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances its antibacterial efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings point towards its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Additionally, compounds similar to 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethanone have been studied for their anti-inflammatory properties. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives:
- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The results showed that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand the binding interactions of indole derivatives with target proteins involved in cancer progression. These studies revealed that hydrophobic interactions play a significant role in their binding affinity .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several indole derivatives against clinical isolates of bacteria. The results indicated that those with halogen substitutions exhibited superior activity compared to standard antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one?
The compound is synthesized via bromination and Friedel-Crafts acylation. Key steps include:
- Bromination : Introduce bromine at the 6-position of indole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).
- Friedel-Crafts Acylation : React the brominated indole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Validate intermediates via and mass spectrometry .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- NMR Spectroscopy : Use and NMR to confirm substituent positions. The tert-butyl group appears as a singlet (~1.4 ppm), while the indole protons show distinct aromatic splitting .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (SHELX suite) for high-precision bond-length and angle measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of brominated indole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or substituent effects. Mitigate via:
- Dose-Response Studies : Test across multiple concentrations (nM–µM) to establish IC₅₀ values.
- Structural-Activity Relationship (SAR) Analysis : Compare tert-butyl vs. methyl substituents to assess steric/electronic contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT₆ receptors, correlating with experimental Kᵢ values .
Q. How can reaction pathways for tert-butyl group introduction be optimized to minimize side products?
- Catalyst Screening : Test BF₃·Et₂O vs. H₂SO₄ for tert-butylation efficiency. BF₃·Et₂O reduces carbocation rearrangements.
- Solvent Effects : Use dichloroethane (DCE) over DMF to enhance electrophilic substitution rates.
- In Situ Monitoring : Employ HPLC-MS to track tert-butyl incorporation and identify byproducts (e.g., di-substituted indoles) .
Q. What advanced techniques are used to study the compound’s photophysical properties for optoelectronic applications?
- UV-Vis and Fluorescence Spectroscopy : Measure λₐbₛ (250–300 nm) and λₑₘ (350–450 nm) in solvents of varying polarity to assess solvatochromism.
- Time-Resolved Spectroscopy : Determine excited-state lifetimes (ns–µs) using time-correlated single-photon counting (TCSPC) .
Methodological Considerations
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Schlenk Techniques : Use inert atmosphere (N₂/Ar) for bromination and acylation steps.
- Stabilization : Add molecular sieves (3Å) to reaction mixtures to scavenge trace moisture .
Q. What analytical workflows validate purity and identity in complex reaction mixtures?
- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to detect impurities (<0.1%).
- 2D NMR : HSQC and HMBC correlate protons with carbons, confirming regiochemistry .
Data Interpretation Challenges
Q. How can conflicting crystallographic data on similar indole derivatives guide refinement of this compound’s structure?
- Twinned Data Analysis : If crystals exhibit twinning (common in bulky substituents), use SHELXL’s TWIN/BASF commands for refinement .
- Validation Tools : Check R-factors and electron density maps (e.g., Coot) to resolve ambiguities in tert-butyl orientation .
Safety and Handling
Q. What safety protocols are critical for handling brominated indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
